Chemical and physical properties of methyl 4,4-difluoro-3-oxopentanoate
Chemical and physical properties of methyl 4,4-difluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the diverse array of fluorinated building blocks, α,α-difluoro-β-ketoesters represent a class of compounds with significant potential in drug discovery and development. This guide provides a comprehensive technical overview of a key member of this class: methyl 4,4-difluoro-3-oxopentanoate .
As a Senior Application Scientist, my aim is to present not just a collection of data, but a synthesized resource that combines theoretical knowledge with practical insights. This document will delve into the chemical and physical properties of methyl 4,4-difluoro-3-oxopentanoate, its synthesis and reactivity, spectral characteristics, and its emerging role in the design of novel therapeutics. The information herein is intended to empower researchers to leverage the unique attributes of this fluorinated building block in their own discovery programs.
Molecular Identity and Physicochemical Properties
Methyl 4,4-difluoro-3-oxopentanoate is a specialty chemical valued for the introduction of a difluoromethyl ketone moiety into a molecular structure.[1] This functional group can act as a bioisosteric replacement for other groups like hydroxyl, thiol, or amine, and can influence properties such as metabolic stability and binding affinity.[1]
Core Identification
| Identifier | Value |
| IUPAC Name | methyl 4,4-difluoro-3-oxopentanoate |
| CAS Number | 1261547-16-3[2] |
| Molecular Formula | C₆H₈F₂O₃[2] |
| Molecular Weight | 166.124 g/mol [2] |
| SMILES | COC(=O)CC(=O)C(C)(F)F[2] |
| InChI Key | ADULXUSAWLGTSH-UHFFFAOYSA-N[2] |
Physical Properties (Predicted and Analog-Based)
| Property | Predicted/Analog-Based Value | Remarks |
| Appearance | Colorless to light yellow liquid | Based on the appearance of similar β-ketoesters. |
| Boiling Point | Not available | The boiling point of the non-fluorinated analog, methyl 4-oxopentanoate, is 193-195 °C.[4] Fluorination can affect boiling point. |
| Density | Not available | The density of the non-fluorinated analog, methyl 4-oxopentanoate, is 1.051 g/mL.[4] |
| Solubility | Soluble in common organic solvents | Expected based on its molecular structure. |
Synthesis and Reactivity
The synthesis of α,α-difluoro-β-ketoesters like methyl 4,4-difluoro-3-oxopentanoate is a topic of ongoing research, with several strategies available to synthetic chemists.
General Synthetic Approaches
The introduction of the difluoromethyl group adjacent to a carbonyl is a key challenge. Common methods for synthesizing fluorinated β-keto esters often involve electrophilic fluorination of a corresponding β-ketoester precursor using reagents like N-fluorobenzensulfonimide (NFSI) or Selectfluor®.[5] Another approach involves the Claisen condensation of a fluorinated ester with a ketone. A general process for preparing polyfluoro beta-keto esters involves reacting a polyfluoro acid anhydride or a polyfluorocarboxylic acid chloride with a carboxylic acid chloride in the presence of a tertiary amine.[6]
The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.
Logical Workflow for Synthesis
Below is a conceptual workflow for the synthesis of methyl 4,4-difluoro-3-oxopentanoate, illustrating the key transformations.
Caption: Conceptual workflow for the synthesis of methyl 4,4-difluoro-3-oxopentanoate.
Reactivity Profile
The reactivity of methyl 4,4-difluoro-3-oxopentanoate is dominated by the presence of the β-ketoester and the α,α-difluoro moieties.
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist in equilibrium with its enol form. The presence of the electron-withdrawing fluorine atoms will influence the position of this equilibrium.
-
Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution with various nucleophiles.
-
Reactions at the α-Carbon: The methylene group between the two carbonyls is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
-
Difluoromethyl Ketone Reactivity: The difluoromethyl ketone moiety can act as a unique electrophilic "warhead" in drug design, capable of forming reversible covalent bonds with target proteins.[7]
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three main signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
A singlet for the methylene protons (-CH₂-) situated between the two carbonyl groups.
-
A triplet for the terminal methyl protons (-CH₃) due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex due to the presence of six distinct carbon atoms and C-F coupling. Key expected signals include:
-
Two signals for the carbonyl carbons (ester and ketone). The carbon of the difluoromethyl ketone will likely appear as a triplet due to coupling with the two fluorine atoms.
-
A signal for the carbon of the difluoromethyl group (-CF₂-), which will also be a triplet.
-
Signals for the methylene carbon, the methyl ester carbon, and the terminal methyl carbon.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For methyl 4,4-difluoro-3-oxopentanoate, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift will be in the characteristic region for difluoromethylene groups.[8]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1750 - 1735 | Strong |
| C=O Stretch | Ketone | ~1725 | Strong |
| C-H Stretch | sp³ C-H | 3000 - 2850 | Medium |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
| C-F Stretch | 1100 - 1000 | Strong |
Note: The two carbonyl stretching frequencies may overlap.[9]
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 166. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially cleavage of the C-C bonds adjacent to the carbonyl groups.
Applications in Drug Discovery and Development
The incorporation of the difluoromethyl ketone moiety is a strategic approach in modern drug design. This functional group can confer several advantageous properties to a drug candidate.
Role as a Bioisostere and Pharmacophore
The difluoromethyl group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and other hydrogen-bonding groups. This substitution can improve metabolic stability and membrane permeability.[1] The difluoromethyl ketone itself can serve as a potent pharmacophore, as demonstrated in the development of agonists for the GABA-B receptor.[10]
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the acidity of adjacent protons and the basicity of nearby functional groups. This modulation of pKa can be a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Therapeutic Areas
Given the versatility of the difluoromethyl ketone group, methyl 4,4-difluoro-3-oxopentanoate is a valuable starting material for the synthesis of compounds targeting a wide range of diseases. Research into difluoromethyl ketones has shown their potential as inhibitors of various enzymes, making them relevant for oncology, virology, and neurodegenerative disorders.
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for methyl 4,4-difluoro-3-oxopentanoate is not publicly available, the following general precautions for handling fluorinated organic compounds should be strictly followed.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[7][12]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[7]
Disposal
Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Building Block for Future Discovery
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